molecular formula C9H20O4SSi B8548786 Acetylthiomethyltriethoxysilane CAS No. 220726-87-4

Acetylthiomethyltriethoxysilane

Cat. No. B8548786
CAS RN: 220726-87-4
M. Wt: 252.41 g/mol
InChI Key: TUFUIWZXKJVRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylthiomethyltriethoxysilane is a useful research compound. Its molecular formula is C9H20O4SSi and its molecular weight is 252.41 g/mol. The purity is usually 95%.
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properties

CAS RN

220726-87-4

Molecular Formula

C9H20O4SSi

Molecular Weight

252.41 g/mol

IUPAC Name

S-(triethoxysilylmethyl) ethanethioate

InChI

InChI=1S/C9H20O4SSi/c1-5-11-15(12-6-2,13-7-3)8-14-9(4)10/h5-8H2,1-4H3

InChI Key

TUFUIWZXKJVRRW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CSC(=O)C)(OCC)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This example illustrates the preparation of a thiocarboxylate alkoxysilane from a salt of a thiolcarboxylic acid using a nonprotic solvent. 88 grams of powdered sodium ethoxide and 600 ml diglyme were charged into a one-liter, three-neck round bottomed flask equipped with magnetic stir bar, temperature probe/controller, heating mantle, addition funnel, condenser, N2 inlet, and ice water bath. The solution was cooled to 8° C., and 105 grams of thiolacetic acid was added slowly via the addition funnel, keeping the temperature below 60° C. The solution was allowed to cool to 35° C., and 250 grams of chloromethyltriethoxysilane was added via the addition funnel. After addition was complete, the solution was heated to 70° C., where a brief exotherm to 120° C. was observed. The solution was heated at 70° C. for an additional three hours. A white solid formed which was filtered first through a 0.1 μm pressure filter and then a 0.01 μm filter to give a clear, black solution. The solvent was removed under reduced pressure, and the remaining liquid vacuum distilled to yield 163 grams of a clear and colorless liquid, a 55 percent yield.
[Compound]
Name
thiocarboxylate alkoxysilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
105 g
Type
reactant
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

This example illustrates the preparation of a thiocarboxylate alkoxysilane from a salt of a thiolcarboxylic acid using a nonprotic solvent. 88 grams of powdered sodium ethoxide and 600 ml diglyme were charged into a one-liter, three-neck round-bottomed flask equipped with magnetic stir bar, temperature probe/controller, heating mantle, addition funnel, condenser, N2 inlet, and ice water bath. The solution was cooled to 8° C., and 105 grams of thiolacetic acid was added slowly via the addition funnel, keeping the temperature below 60° C. The solution was allowed to cool to 35° C., and 250 grams of chloromethyltriethoxysilane was added via the addition funnel. After addition was complete, the solution was heated to 70° C., where a brief exotherm to 120° C. was observed. The solution was heated at 70° C. for an additional three hours. A white solid formed which was filtered first through a 0.1:m pressure filter and then a 0.01:m filter to give a clear, black solution. The solvent was removed under reduced pressure, and the remaining liquid vacuum distilled to yield 163 grams of B, as a clear and colorless liquid, (55 percent yield).
[Compound]
Name
thiocarboxylate alkoxysilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
105 g
Type
reactant
Reaction Step Four
Quantity
250 g
Type
reactant
Reaction Step Five

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